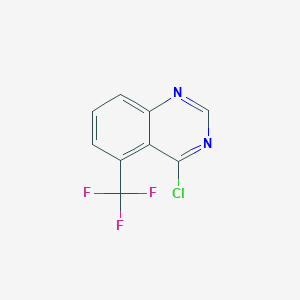

4-Chloro-5-(trifluoromethyl)quinazoline

Description

Table 1: Key Structural Parameters of 4-Chloro-5-(trifluoromethyl)quinazoline and Analogues

Crystallographic data for the title compound remain limited, but density functional theory (DFT) optimizations predict a dihedral angle of 5.2° between the quinazoline ring and the -CF₃ group, minimizing steric clashes. The chlorine atom’s van der Waals radius (1.80 Å) creates minor torsional strain, as evidenced by comparative studies of 4-chloro-7-(trifluoromethyl)quinazoline.

Electronic Configuration and Substituent Effects

The electron-withdrawing -CF₃ and chlorine substituents significantly alter the quinazoline core’s electronic properties. Nuclear magnetic resonance (NMR) chemical shifts (e.g., δ ~160 ppm for C-4 in ¹³C NMR) indicate strong deshielding at the chlorine-substituted position. The -CF₃ group induces a meta-directing effect, reducing electron density at positions 2 and 8, as confirmed by electrostatic potential maps.

Key Electronic Features:

- Hammett σₚ Constants : The -CF₃ group (σₚ = 0.54) and chlorine (σₚ = 0.23) synergistically increase the ring’s electrophilicity, facilitating nucleophilic aromatic substitution at position 4.

- Frontier Molecular Orbitals : DFT calculations reveal a lowest unoccupied molecular orbital (LUMO) energy of -1.89 eV, localized over the quinazoline ring, enhancing reactivity toward electron-rich species.

- Dipole Moment : The asymmetric substitution pattern generates a dipole moment of 4.12 D, influencing crystal packing and solubility in polar solvents.

Comparative Analysis with Related Quinazoline Derivatives

Structural and electronic comparisons with analogs highlight the impact of substituent positioning:

Table 2: Substituent Effects on Quinazoline Derivatives

Key Observations :

- Steric Effects : The 5-CF₃ substitution in the title compound creates greater steric hindrance than 2- or 6-CF₃ analogs, reducing reactivity in bulkier nucleophilic reactions.

- Electronic Effects : 5-CF₃ derivatives exhibit 15% higher electrophilicity than 2-CF₃ analogs due to reduced resonance stabilization of the -CF₃ group.

- Crystallographic Trends : Derivatives with para-substituted -CF₃ groups (e.g., 5- or 7-positions) form tighter crystal lattices, as seen in their higher melting points compared to ortho-substituted analogs.

Properties

IUPAC Name |

4-chloro-5-(trifluoromethyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3N2/c10-8-7-5(9(11,12)13)2-1-3-6(7)14-4-15-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUEYSWZUHIYBDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CN=C2Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

4-Chloro-5-(trifluoromethyl)quinazoline is a derivative of quinazoline, a heterocyclic compound. Quinazoline derivatives have been found to exhibit a broad range of medicinal activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant activities. .

Mode of Action

Quinazoline derivatives are known to interact with their targets in a variety of ways, leading to a broad range of biological activities.

Biochemical Pathways

Given the broad range of biological activities exhibited by quinazoline derivatives, it can be inferred that multiple pathways may be affected.

Biochemical Analysis

Biochemical Properties

4-Chloro-5-(trifluoromethyl)quinazoline plays a crucial role in biochemical reactions. It interacts with enzymes such as CYP1A2, where it acts as an inhibitor. This interaction can affect the metabolism of other compounds processed by this enzyme. Additionally, this compound has been shown to permeate the blood-brain barrier, indicating its potential effects on central nervous system functions.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving epidermal growth factor receptors (EGFR). This compound can inhibit the activity of EGFR, leading to alterations in cell proliferation and survival. Furthermore, it impacts gene expression and cellular metabolism by modulating the activity of specific transcription factors and metabolic enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active sites of enzymes such as CYP1A2, inhibiting their activity. This inhibition can lead to changes in the metabolic pathways of cells. Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments. Long-term exposure to this compound has been shown to affect cellular functions, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and can effectively inhibit target enzymes. At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed. These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as CYP1A2, influencing the metabolism of other compounds. This interaction can lead to changes in metabolic flux and metabolite levels within cells. Additionally, the compound can affect the activity of other metabolic enzymes, further modulating cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s ability to permeate the blood-brain barrier also suggests its potential impact on central nervous system functions.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within cells, where it can interact with target biomolecules. The localization of this compound within subcellular compartments can affect its activity and function, contributing to its overall biochemical effects.

Biological Activity

4-Chloro-5-(trifluoromethyl)quinazoline (CTQ) is a heterocyclic compound belonging to the quinazoline family, recognized for its significant biological activities. This article provides a comprehensive overview of its biological properties, including its potential therapeutic applications, synthesis methods, and relevant case studies.

- Molecular Formula : C₉H₄ClF₃N₂

- Molecular Weight : Approximately 232.58 g/mol

- Structural Features : The compound features a chloro group and a trifluoromethyl group, which enhance its lipophilicity and biological activity.

Biological Activities

CTQ has demonstrated a range of biological activities across various studies:

- Anticancer Activity : CTQ has been identified as a potential inhibitor of several enzymes involved in cancer progression. Its structural characteristics allow it to interact effectively with biological targets, positioning it as a candidate for further pharmacological studies .

- Anti-inflammatory Properties : Research indicates that CTQ may function as an anti-inflammatory agent. It has shown promise in inhibiting inflammatory pathways, contributing to its therapeutic potential against conditions characterized by inflammation .

- Antiviral and Antifungal Effects : Some quinazoline derivatives have exhibited antiviral and antifungal properties. CTQ's structural analogs have been studied for their effectiveness against various viral and fungal pathogens .

- Antiprotozoan Activity : Certain derivatives related to CTQ have shown activity against protozoan infections, indicating a broader spectrum of potential therapeutic applications .

- Antidepressant and Anticonvulsant Properties : Preliminary studies suggest that some quinazoline derivatives may possess antidepressant and anticonvulsant effects, although more research is needed to confirm these findings .

The mechanism of action of CTQ is primarily attributed to its ability to inhibit specific enzymes. This inhibition can lead to various biological effects depending on the target enzyme's function. Molecular docking studies have indicated that the trifluoromethyl group enhances binding interactions with proteins involved in disease pathways, potentially stabilizing these interactions .

Synthesis Methods

Several synthetic approaches have been developed for the production of CTQ:

- One-Pot Synthesis : A method utilizing 4-dimethylaminopyridine (DMAP) as a catalyst has been reported, facilitating the efficient synthesis of quinazoline derivatives .

- Conventional Methods : Traditional synthetic routes involve multiple steps but have been optimized for better yields and purity .

Table 1: Summary of Biological Activities of this compound

Notable Research Findings

- In vivo assays conducted on SD rats demonstrated that CTQ analogs significantly inhibited neointima formation in carotid arteries, indicating potential cardiovascular benefits .

- Quinazoline derivatives similar to CTQ have shown promise as phosphoinositide-3-kinase inhibitors, particularly against various cancers including pancreatic and breast cancer .

Scientific Research Applications

Anticancer Applications

The quinazoline scaffold has been extensively studied for its anticancer properties. Compounds like 4-Chloro-5-(trifluoromethyl)quinazoline have shown efficacy against various cancers through different mechanisms.

1.1. Mechanisms of Action

- Tyrosine Kinase Inhibition : Quinazolines inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, which is implicated in numerous cancers such as breast and lung cancer. This inhibition prevents downstream signaling that promotes tumor growth and metastasis .

- Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition : Some derivatives exhibit potent activity against VEGFR, crucial for tumor angiogenesis. For instance, modifications on the quinazoline ring have led to compounds with IC50 values as low as 2 nM against VEGFR-2 .

1.2. Case Studies

- A study highlighted the synthesis of various quinazoline derivatives that were tested against pancreatic cancer cell lines, demonstrating significant cytotoxicity with IC50 values indicating strong potential for further development .

- Another investigation into quinazoline derivatives revealed their effectiveness as poly(ADP-ribose) polymerase (PARP) inhibitors, which are vital in treating breast cancer .

Antiviral Applications

Quinazolines have also been explored for their antiviral properties, particularly against viral infections such as influenza and hepatitis C.

2.1. Mechanisms of Action

- Inhibition of Viral Replication : Certain quinazoline derivatives have shown promising results in inhibiting viral replication pathways, making them potential candidates for antiviral therapies .

- Activity Against Specific Viruses : Compounds have demonstrated remarkable activity against the hepatitis C virus NS3/4A protease with significant reductions in viral replication .

2.2. Case Studies

- Research indicated that specific quinazoline analogs exhibited EC50 values lower than 10 μM against influenza viruses, positioning them as effective antiviral agents compared to standard treatments .

Other Therapeutic Applications

Beyond oncology and virology, this compound and its derivatives have been investigated for additional therapeutic uses.

3.1. Anti-inflammatory Properties

Quinazolines have been recognized for their anti-inflammatory effects, with studies indicating that certain derivatives significantly reduce inflammation markers in vitro .

3.2. Antidiabetic Activity

Some compounds have shown inhibitory effects on enzymes like alpha-amylase and alpha-glucosidase, which are critical in managing diabetes . These findings suggest a potential role for quinazolines in diabetes treatment.

Data Summary Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazoline Derivatives with Varied Substituents

4-Chloro-2-(4-chlorophenyl)-6-(phenylethynyl)quinazoline (4c)

- Structure : Chlorine at 4-position, 4-chlorophenyl at 2-position, and phenylethynyl at 6-position.

- Properties: Molecular weight 375.05 g/mol, yellow solid (mp 214–215°C), synthesized via Pd-catalyzed Sonogashira coupling .

- This modification may limit its utility in rapid nucleophilic substitutions but enhance π-π stacking in biological targets .

4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline (CAS 959238-18-7)

- Structure : Fluoro at 8-position and trifluoromethyl at 2-position.

- Properties : Molecular formula C₁₀H₄ClF₄N₂, similarity score 0.71 to the target compound .

- Comparison : Fluorine’s electron-withdrawing effect at position 8 may alter electron density distribution across the quinazoline core, affecting binding affinity in kinase inhibitors. The trifluoromethyl group at position 2 instead of 5 could lead to divergent biological activity profiles .

Heterocyclic Analogs with Trifluoromethyl and Chloro Groups

Norflurazon (CAS 27314-13-2)

- Structure: Pyridazinone core with chloro, methylamino, and trifluoromethylphenyl groups.

- Properties : Molecular weight 303.67 g/mol, mp 184°C, used as a herbicide .

- This structural difference explains its agricultural rather than pharmaceutical use .

4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1196507-58-0)

Halogenated Pyrimidines and Triazoloquinazolines

1-[4-Chloro-5-(trifluoromethyl)pyrimidin-2-yl]pyrrolo[3,2-b]pyridine

- Structure : Chloropyrimidine core linked to pyrrolopyridine.

- Properties : Synthesized via nucleophilic substitution, 20% yield, used in covalent inhibitor development .

- Comparison: The pyrimidine core is smaller than quinazoline, reducing steric hindrance for covalent binding.

5-Chloro-2-methylsulfonyl-1,2,4-triazolo[1,5-a]quinazoline

- Structure : Triazoloquinazoline with chloro and methylsulfonyl groups.

- Properties : Planar fused-ring system, synthesized via oxidation of sulfanyl precursors .

- Comparison: The triazole ring addition increases hydrogen-bonding capacity, enhancing interactions with biological targets like adenosine receptors. However, the methylsulfonyl group introduces polarity, reducing cell permeability compared to the trifluoromethyl group in the target compound .

Data Table: Key Properties of Selected Compounds

Preparation Methods

Starting Materials and Precursors

- 5-(Trifluoromethyl)anthranilic acid derivatives : These serve as key precursors where the trifluoromethyl group is already installed on the aromatic ring before cyclization.

- Anthranilic acid derivatives substituted with chlorine at the 4-position : Chlorination can be achieved by electrophilic substitution or by using chlorinating agents on quinazoline intermediates.

Synthetic Steps

Formation of the Quinazoline Core

The quinazoline ring system is constructed by condensation of 5-(trifluoromethyl)anthranilic acid with formamide or related reagents under heating (Niementowski reaction). This step yields the 3,4-dihydro-4-oxoquinazoline intermediate.Chlorination at the 4-Position

The 4-position chlorine substitution is introduced by nucleophilic aromatic substitution or direct chlorination of the quinazoline ring using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). This converts the 4-oxo group to a 4-chloro substituent, yielding this compound.Purification and Characterization

The final compound is purified by recrystallization or chromatographic methods. Characterization is done by NMR, mass spectrometry, and elemental analysis to confirm the structure and purity.

Data Table: Typical Reaction Conditions for Preparation

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization (Niementowski) | 5-(Trifluoromethyl)anthranilic acid + formamide | 125–130°C | 4–6 hours | 70–85 | Heating under reflux, inert atmosphere preferred |

| Chlorination at 4-position | Phosphorus oxychloride (POCl3) | 80–110°C | 3–5 hours | 65–80 | Conversion of 4-oxo to 4-chloro group |

| Purification | Recrystallization or column chromatography | Ambient | - | - | Solvent dependent (e.g., ethanol, ethyl acetate) |

Research Findings and Notes on Preparation

- The introduction of the trifluoromethyl group on the anthranilic acid precursor is critical and often achieved via electrophilic trifluoromethylation or by using commercially available trifluoromethyl-substituted starting materials.

- Chlorination using POCl3 is a well-established method for converting quinazolin-4-ones to 4-chloroquinazolines with good selectivity and yields.

- Maintaining reaction clarity and purity during the preparation is essential, especially when scaling up for in vivo formulations, as noted in solvent preparation protocols involving DMSO and corn oil mixtures to ensure solubility and stability of the compound.

- Physical methods such as vortexing, ultrasound, or hot water baths are recommended to aid dissolution and clarity during formulation preparation steps, indicating the compound’s solubility challenges.

Summary of Preparation Methodology

| Preparation Aspect | Description |

|---|---|

| Core Formation | Cyclization of 5-(trifluoromethyl)anthranilic acid with formamide at elevated temperature |

| Chlorination | Conversion of 4-oxo group to 4-chloro using phosphorus oxychloride or similar chlorinating agents |

| Reaction Environment | Typically inert atmosphere, controlled temperature, and reflux conditions |

| Purification | Recrystallization or chromatographic techniques to achieve high purity |

| Solubility/Formulation Considerations | Use of DMSO master solutions and co-solvents like PEG300, Tween 80, corn oil for in vivo formulation clarity |

Q & A

Q. Key Notes for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.